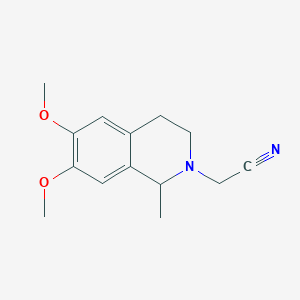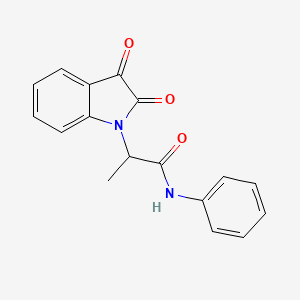
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide
説明
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide, also known as DPI, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DPI is a small molecule inhibitor that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
作用機序
The mechanism of action of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide involves the inhibition of the enzyme tryptophan 2,3-dioxygenase (TDO). TDO is an enzyme that catalyzes the first step in the kynurenine pathway, which is responsible for the metabolism of tryptophan. By inhibiting TDO, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide reduces the production of kynurenine, which has been shown to have immunosuppressive and pro-inflammatory effects.
Biochemical and Physiological Effects:
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide induces apoptosis, which is a process of programmed cell death. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide also inhibits the migration and invasion of cancer cells, which is important for the metastasis of cancer. In infectious disease research, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide has been shown to inhibit the replication of the influenza virus and the hepatitis C virus. In inflammation research, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
One of the advantages of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide is its high potency, which allows for the use of lower concentrations in lab experiments. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide also has a high selectivity for TDO, which reduces the risk of off-target effects. However, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide has poor solubility in water, which can limit its use in certain experiments. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide is also unstable in acidic conditions, which can affect its potency.
将来の方向性
Future research on 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide could focus on its potential applications in other fields, such as neurodegenerative diseases and autoimmune diseases. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide has also been shown to have immunomodulatory effects, which could be useful in the treatment of autoimmune diseases. Future research could also focus on the development of more potent and selective TDO inhibitors, which could have even greater therapeutic potential.
科学的研究の応用
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide has been extensively studied for its potential applications in various fields, including cancer research, infectious disease research, and inflammation research. In cancer research, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide has also been shown to have anti-viral activity against the influenza virus and the hepatitis C virus. Inflammation research has also shown that 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylpropanamide has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-(2,3-dioxoindol-1-yl)-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11(16(21)18-12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)15(20)17(19)22/h2-11H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJSCJRORJLXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N2C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B4390452.png)
![2-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide](/img/structure/B4390458.png)
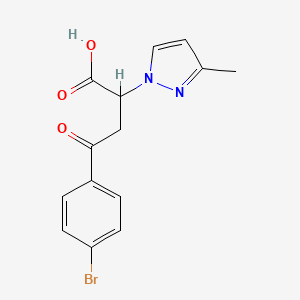
![4-methyl-1-[3-(4-nitrophenoxy)benzoyl]piperidine](/img/structure/B4390481.png)
![1-(5-chloro-2-methylphenyl)-4-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4390486.png)
![{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4390493.png)
![2-{3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4390500.png)
![2-methyl-4-[(2-methylphenyl)amino]-6-quinolinecarboxylic acid hydrochloride](/img/structure/B4390514.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B4390523.png)
![N-[4-(allyloxy)phenyl]-2-(phenylthio)propanamide](/img/structure/B4390533.png)
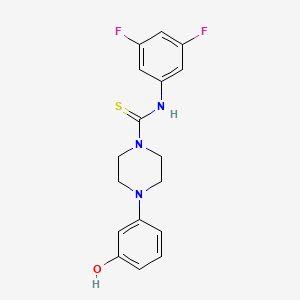
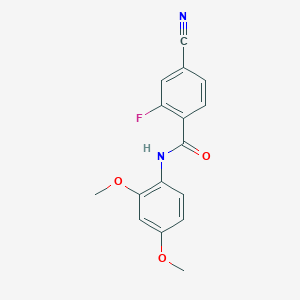
![N~1~-[4-(4-chlorophenoxy)phenyl]-N~2~,N~2~-dimethylglycinamide hydrochloride](/img/structure/B4390548.png)
